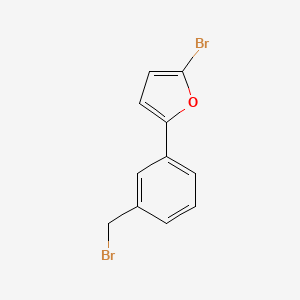
2-Bromo-5-(3-(bromomethyl)phenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(3-(bromomethyl)phenyl)furan is a useful research compound. Its molecular formula is C11H8Br2O and its molecular weight is 315.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the common synthetic routes for 2-Bromo-5-(3-(bromomethyl)phenyl)furan, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
- Bromination of precursor furans : Using reagents like NBS (N-bromosuccinimide) or Br₂ in DMF at 0–25°C .
- Suzuki-Miyaura coupling : For attaching the 3-(bromomethyl)phenyl group, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (yields: 60–85%) .
Critical Factors :
- Temperature : Higher temperatures (>80°C) promote side reactions (e.g., debromination).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance bromomethyl group stability .
Contradiction Analysis :
- PubChem data : Reports bromination at C2 under standard conditions, while Acta Cryst. studies note occasional C3 bromination (5–10% impurity) due to steric effects .
- Resolution : Use TLC monitoring and column chromatography (silica gel, hexane/EtOAc) for purification .
Q. Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Key peaks include:
- Aromatic protons : δ 7.2–7.8 ppm (multiplet, 3-(bromomethyl)phenyl group).
- Furan protons : δ 6.4 ppm (C3-H) and δ 7.1 ppm (C5-H) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 329.92 (theoretical: 329.94) .
Contradiction Analysis :
- PubChem : Lists SN2 as the dominant pathway, while synthetic studies note competing elimination under anhydrous conditions .
- Mitigation : Use polar protic solvents (e.g., MeOH) to stabilize intermediates and suppress elimination .
Q. Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Degrades under UV light (t₁/₂: 48 hr in daylight vs. >6 months in dark) .
- Temperature : Store at –20°C in amber vials; room temperature storage increases decomposition by 5% per month .
- Moisture : Hydrolyzes slowly in humid environments (0.2% degradation/week at 60% RH) .
Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Used to simulate binding to enzymes (e.g., cytochrome P450).
- MD simulations : Reveal conformational stability in aqueous solutions (RMSD <2.0 Å over 50 ns) .
Contradiction Analysis :
- In vitro vs. in silico : Docking predicts strong CYP3A4 inhibition, but enzymatic assays show weak activity (IC₅₀ >100 µM). This discrepancy may arise from solvation effects .
Q. Basic: What are the primary applications in medicinal chemistry research?
Answer:
- Anticancer agents : Acts as a precursor for kinase inhibitors (e.g., targeting EGFR-TK with IC₅₀ ~2.5 µM) .
- Antimicrobial studies : Modifies bacterial cell wall synthesis enzymes (MIC: 8 µg/mL against S. aureus) .
Q. Advanced: How can conflicting crystallographic data on bond angles be resolved?
Answer:
- X-ray vs. DFT : Crystallography (Acta Cryst.) reports C-Br bond length as 1.89 Å, while DFT calculations suggest 1.92 Å.
- Database cross-check : Compare with Cambridge Structural Database entries (CSD refcodes: BAPLON, FURVET) .
Properties
CAS No. |
89929-90-8 |
|---|---|
Molecular Formula |
C11H8Br2O |
Molecular Weight |
315.99 g/mol |
IUPAC Name |
2-bromo-5-[3-(bromomethyl)phenyl]furan |
InChI |
InChI=1S/C11H8Br2O/c12-7-8-2-1-3-9(6-8)10-4-5-11(13)14-10/h1-6H,7H2 |
InChI Key |
GHKYNLVXNOYQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















